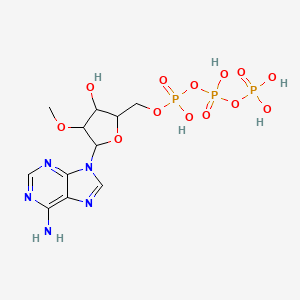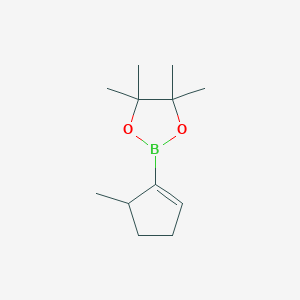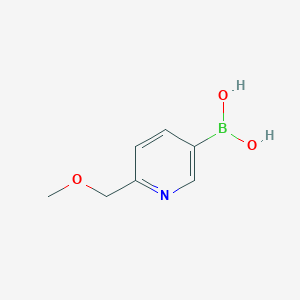
(6-(Methoxymethyl)pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(Methoxymethyl)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C7H10BNO3 and a molecular weight of 166.97 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Methoxymethyl)pyridin-3-yl)boronic acid typically involves the reaction of 6-(Methoxymethyl)pyridine with a boronic acid derivative under controlled conditions. One common method is the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and bases like potassium carbonate in an aqueous or organic solvent . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(6-(Methoxymethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different functionalized pyridine compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halides and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce methoxymethyl-substituted pyridines .
Scientific Research Applications
(6-(Methoxymethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (6-(Methoxymethyl)pyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis . The compound’s effects are mediated through its interactions with specific molecular pathways, which can be exploited in various applications, including drug design and material science .
Comparison with Similar Compounds
Similar Compounds
6-Methylpyridine-3-boronic acid: Similar in structure but with a methyl group instead of a methoxymethyl group.
3-Pyridinylboronic acid: Lacks the methoxymethyl substitution, making it less versatile in certain reactions.
4-Pyridinylboronic acid: Similar boronic acid functionality but with a different substitution pattern on the pyridine ring.
Uniqueness
(6-(Methoxymethyl)pyridin-3-yl)boronic acid is unique due to its methoxymethyl group, which enhances its reactivity and versatility in organic synthesis. This substitution allows for more diverse chemical transformations and applications compared to its analogs .
Properties
Molecular Formula |
C7H10BNO3 |
|---|---|
Molecular Weight |
166.97 g/mol |
IUPAC Name |
[6-(methoxymethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C7H10BNO3/c1-12-5-7-3-2-6(4-9-7)8(10)11/h2-4,10-11H,5H2,1H3 |
InChI Key |
YECZITSTIBVKQJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)COC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


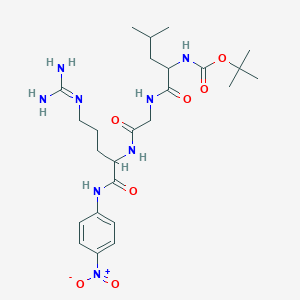
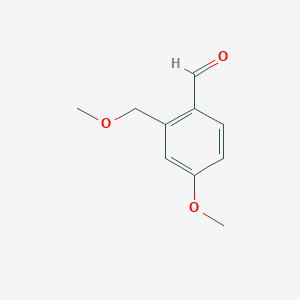

![3-[3-(2-Cyano-ethyl)-2-methyl-indolizin-1-yl]-3-oxo-propionitrile](/img/structure/B12094616.png)

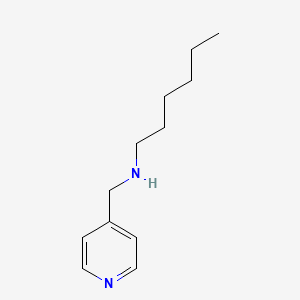


![4-[(Pyrrolidin-3-yl)amino]benzonitrile](/img/structure/B12094654.png)

